molecular formula C14H17FN2O2 B4440689 1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide

1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide

Cat. No. B4440689
M. Wt: 264.29 g/mol
InChI Key: AKRGKKXMUBDITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the family of indole and indazole carboxamide derivatives. It was first synthesized by Pfizer in 2012 and has since gained popularity among researchers due to its potent agonistic effects on the CB1 and CB2 receptors.

Mechanism of Action

1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to the activation of various signaling pathways. This results in the modulation of various physiological processes such as pain sensation, appetite, and mood. 1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide has also been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects on the body. It has been shown to increase dopamine levels in the brain, leading to feelings of euphoria and pleasure. 1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide has also been shown to decrease pain sensation and increase appetite. However, the long-term effects of 1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide on the body are still unknown.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide has several advantages for lab experiments. It has a high affinity for the CB1 and CB2 receptors, making it a potent agonist. It is also relatively easy to synthesize and purify, making it readily available for research studies. However, 1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide has several limitations. It is highly potent and can lead to adverse effects such as seizures and respiratory depression. It is also highly lipophilic, making it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the research of 1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide. One direction is to investigate the long-term effects of 1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide on the body. Another direction is to study the effects of 1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide on different physiological processes such as inflammation and immune response. Additionally, more research is needed to understand the mechanism of action of 1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide and its interactions with other drugs and chemicals.

Scientific Research Applications

1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide has been used in various scientific research studies to investigate its effects on the endocannabinoid system. It has been shown to have potent agonistic effects on the CB1 and CB2 receptors, which are responsible for regulating various physiological processes such as pain sensation, appetite, and mood. 1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide has also been used to study the effects of synthetic cannabinoids on the brain and behavior.

properties

IUPAC Name

1-(2-fluorobenzoyl)-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-16-13(18)10-6-8-17(9-7-10)14(19)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRGKKXMUBDITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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